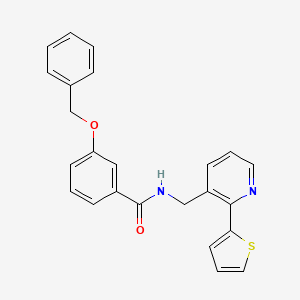
3-(benzyloxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzyloxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Applications De Recherche Scientifique
Catalytic Protodeboronation
The compound could be used in the catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach that allows for formal anti-Markovnikov alkene hydromethylation , a valuable but previously unknown transformation.
Synthesis of Coordination Polymers
The compound could be used in the synthesis of coordination polymers . These polymers have potential applications in various fields, including materials science, due to their unique structural and functional properties .
Heterocyclization of Polarized Systems
The compound could be used in the heterocyclization of polarized systems . This process involves the synthesis of novel pyrimidine-2-thiol, pyrazole, and pyran derivatives .
Therapeutic Applications
The compound could have various therapeutic applications . Thiophene nucleus-containing compounds, such as this one, have been shown to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities .
Bioreduction Processes
The compound could be used in bioreduction processes . For example, it could be used in the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide .
Synthesis of Novel Drugs
The compound could be used in the synthesis of novel drugs . Given its diverse biological activities, it could serve as a starting point for the synthesis of new structural prototypes with more effective pharmacological activity .
Propriétés
IUPAC Name |
3-phenylmethoxy-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c27-24(26-16-20-10-5-13-25-23(20)22-12-6-14-29-22)19-9-4-11-21(15-19)28-17-18-7-2-1-3-8-18/h1-15H,16-17H2,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIPLLXFUSNZIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzyloxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-(1,6,7-trimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2380181.png)
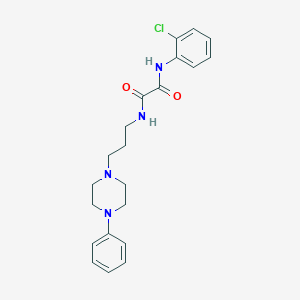
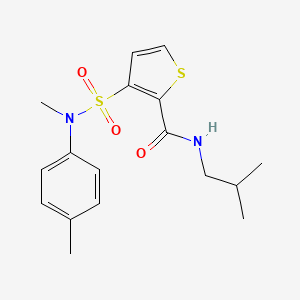
![4-(4-hydroxyphenyl)-1-methyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2380184.png)

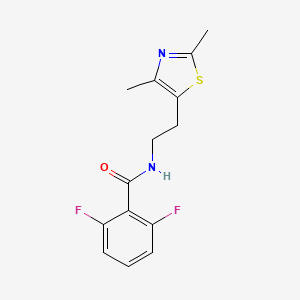
![Methyl 3-(benzo[d][1,3]dioxol-5-yl)-4-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2380187.png)
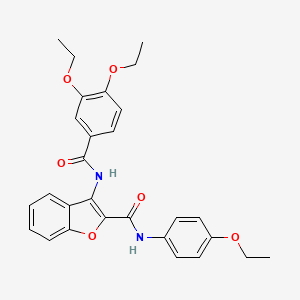
![2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine](/img/structure/B2380192.png)
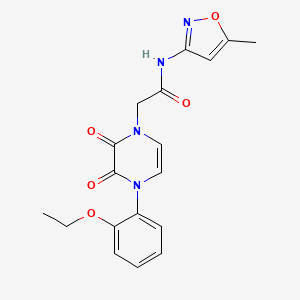
![4-butyl-1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2380194.png)
![2-(5-Chloropyrimidin-2-yl)-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B2380195.png)
![2,6-Dimethyl-4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2380196.png)